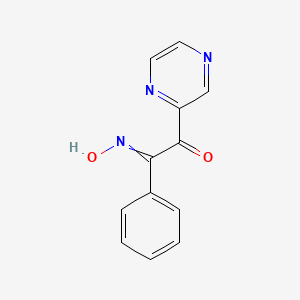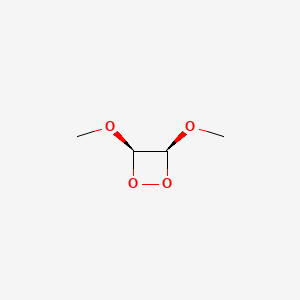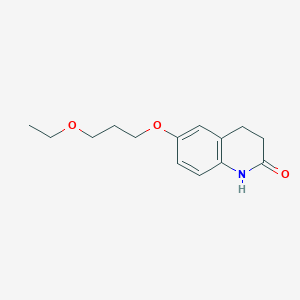![molecular formula C12H11NO3 B14508759 4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile CAS No. 62787-67-1](/img/structure/B14508759.png)
4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a benzonitrile moiety, and an oxobut-3-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile typically involves the reaction of 4-methoxybenzonitrile with an appropriate oxobut-3-en-1-yl derivative under specific conditions. One common method includes the use of a base-catalyzed reaction where the oxobut-3-en-1-yl derivative is added to the 4-methoxybenzonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxobut-3-en-1-yl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
- 4-Methoxybenzonitrile
- 4-Methoxy-3-oxobut-1-yn-1-yltrimethylsilane
Uniqueness
4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
62787-67-1 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
4-methoxy-3-(2-oxobut-3-enoxy)benzonitrile |
InChI |
InChI=1S/C12H11NO3/c1-3-10(14)8-16-12-6-9(7-13)4-5-11(12)15-2/h3-6H,1,8H2,2H3 |
Clé InChI |
AFAVCSOWKMRNDV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C#N)OCC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)







![1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14508742.png)
![2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine](/img/structure/B14508751.png)
![4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine](/img/structure/B14508763.png)


